
trisodium nitride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium nitride, with the chemical formula NNa₃ and CAS registry number 12136-83-3, is a compound composed of three sodium atoms and one nitrogen atom. It is primarily known for its application in various chemical reactions and as a precursor for the synthesis of other nitrogen-containing compounds. This compound is a highly reactive compound and should be handled with caution due to its potential to react vigorously with water and moisture. It plays a role in the field of inorganic chemistry and is utilized in certain industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisodium nitride can be synthesized by combining atomic beams of sodium and nitrogen deposited onto a low-temperature sapphire substrate. This method involves the use of atomic beams to ensure the precise combination of sodium and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive nature and the challenges associated with its synthesis. The compound is typically produced in controlled laboratory settings rather than on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Trisodium nitride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium oxide and nitrogen gas.
Reduction: It can be reduced to form sodium metal and nitrogen gas.
Substitution: this compound can participate in substitution reactions where the nitrogen atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metals can be used.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Oxidation: Sodium oxide (Na₂O) and nitrogen gas (N₂).
Reduction: Sodium metal (Na) and nitrogen gas (N₂).
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
Trisodium nitride has been studied for its potential applications in materials science, particularly in the development of novel materials with specific electronic and optical properties. Additionally, it may have uses in catalysis and as a reagent in organic synthesis. Its high reactivity makes it a valuable compound for various chemical reactions and processes .
Applications in Chemistry:
Catalysis: Used as a catalyst in certain chemical reactions.
Organic Synthesis: Acts as a reagent for the synthesis of nitrogen-containing compounds.
Applications in Biology and Medicine:
Biomedical Research:
Applications in Industry:
Materials Science: Development of materials with unique electronic and optical properties.
Industrial Processes: Utilized in specific industrial chemical reactions
Mecanismo De Acción
The mechanism by which trisodium nitride exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as a source of nitrogen atoms in chemical reactions, facilitating the formation of nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific reaction and conditions under which this compound is used .
Comparación Con Compuestos Similares
Trisodium nitride is unique due to its high reactivity and specific applications in chemical synthesis and materials science. Similar compounds include:
Sodium Nitride (Na₃N): Similar in composition but less stable and more reactive.
Lithium Nitride (Li₃N): More stable and commonly used in battery technology.
Potassium Nitride (K₃N): Similar in reactivity but less commonly studied
Uniqueness: Its ability to participate in various chemical reactions and form nitrogen-containing compounds sets it apart from other similar compounds .
Propiedades
Número CAS |
12136-83-3 |
|---|---|
Fórmula molecular |
H2NNa3+2 |
Peso molecular |
84.992 |
Nombre IUPAC |
trisodium;azanide |
InChI |
InChI=1S/H2N.3Na/h1H2;;;/q-1;3*+1 |
Clave InChI |
GRVKTTKLXNACEJ-UHFFFAOYSA-N |
SMILES |
[NH2-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


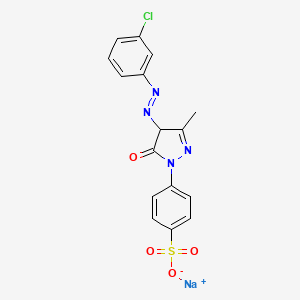
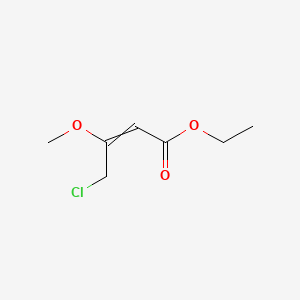
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


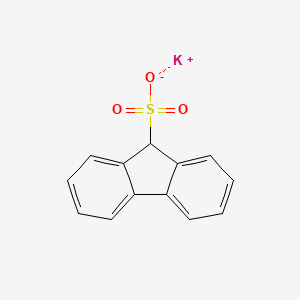
![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B576643.png)
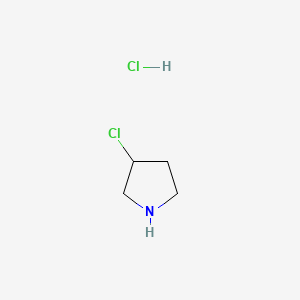
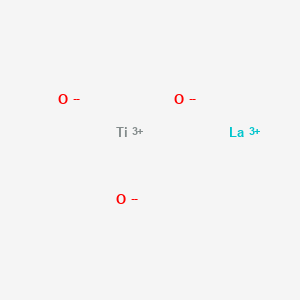
![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)
